Ethyl(3-nitrophenyl)sulfane
Description
Ethyl(3-nitrophenyl)sulfane is an organosulfur compound characterized by a sulfur atom bonded to an ethyl group and a 3-nitrophenyl substituent. The nitro group at the para position of the aromatic ring imparts significant electron-withdrawing effects, influencing the compound’s reactivity and stability. This compound is primarily utilized in organic synthesis, particularly in cycloaddition reactions and heterocyclic chemistry, as evidenced by its role in forming pyrido[2,3-d]pyrimidine derivatives (e.g., in ) and pyrimido[2,1-b][1,3]thiazine systems (e.g., ). Its synthesis often involves refluxing with ethanol or pyridine-based solvents, followed by purification via column chromatography (). Analytical techniques such as thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems () and mass spectrometry () are employed for characterization.
Properties
IUPAC Name |
1-ethylsulfanyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAULDRPQLGWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598761 | |
| Record name | 1-(Ethylsulfanyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34126-43-7 | |
| Record name | 1-(Ethylsulfanyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3-nitrophenyl)sulfane typically involves the reaction of 3-nitrobenzenethiol with ethyl halides under basic conditions. The reaction can be represented as follows:
3-Nitrobenzenethiol+Ethyl Halide→this compound+Halide Ion
Common bases used in this reaction include sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution of the thiol group with the ethyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
Ethyl(3-nitrophenyl)sulfane serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, facilitating the creation of more complex molecules. The compound can undergo nucleophilic substitutions and reductions, making it valuable in synthesizing diverse organic compounds.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product Formed | Notes |
|---|---|---|
| Reduction | Ethyl(3-aminophenyl)sulfane | Potential precursor for biologically active compounds |
| Nucleophilic Substitution | Various substituted derivatives | Dependent on the nucleophile used |
| Oxidation | Ethyl(3-nitrophenyl)sulfone | Useful in further functionalization |
Pharmaceutical Applications
Potential Anticancer Agent
Recent studies have explored the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this sulfane have shown cytotoxicity against various cancer cell lines, indicating their potential in drug development. The incorporation of a nitro group at the 3-position enhances biological activity, making these compounds candidates for further pharmacological evaluation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound derivatives on human prostate and leukemic cancer cell lines. The results indicated that modifications to the nitro group significantly impacted the cytotoxicity profile of the compounds, with some derivatives exhibiting IC50 values as low as 5 nM against resistant cell lines .
Materials Science
Development of Novel Materials
In materials science, this compound is investigated for its role in developing novel materials with specific properties. Its ability to form stable bonds with biomolecules makes it suitable for applications in bioconjugation and surface modification.
Table 2: Properties of this compound in Materials Science
| Property | Description |
|---|---|
| Reactivity | Engages in multiple reaction pathways |
| Stability | Stable under various conditions |
| Functionalization | Can be modified to enhance material properties |
Mechanism of Action
The mechanism of action of Ethyl(3-nitrophenyl)sulfane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfane moiety can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl(3-nitrophenyl)sulfane with analogous organosulfur compounds, focusing on structural features, synthesis methods, and applications:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in this compound enhances electrophilicity, favoring nucleophilic aromatic substitution (e.g., in Diels-Alder reactions, ). In contrast, compounds like Ethyl(3-fluoro-6-methylphenyl)sulfane () exhibit reduced reactivity due to the electron-donating methyl group.
Sulfur Functionality :
- Sulfanes (e.g., this compound) are more nucleophilic than sulfonamides (e.g., N-(3-acetylphenyl)ethanesulfonamide, ), which are stabilized by resonance.
Synthetic Complexity :
- Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate () requires multi-step synthesis due to its pyridine and ester functionalities, whereas this compound is synthesized in fewer steps under reflux conditions.
Applications: Nitro-substituted compounds like this compound are prevalent in medicinal chemistry (e.g., quinazolinone derivatives, ), while furan-containing analogs () are used in flavor synthesis.
Analytical and Purification Methods
- TLC Solvent Systems : this compound and its analogs are analyzed using 1:1 hexane/ethyl acetate () or heptane/ethyl acetate (). Polar compounds like sulfonamides () may require higher ethyl acetate ratios for elution.
- Chromatography : Flash column chromatography with 20–30% ethyl acetate in hexane is standard for nitroaryl compounds (), while sulfonamides often need gradient elution.
Stability and Reactivity Trends
- Oxidative Stability : The nitro group in this compound stabilizes the compound against oxidation compared to thioethers with alkyl substituents.
- Nucleophilic Reactivity : The sulfur atom in this compound participates in cycloadditions () but is less reactive than in aliphatic thioethers due to aromatic conjugation.
Biological Activity
Ethyl(3-nitrophenyl)sulfane is a sulfur-containing organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves nucleophilic substitution reactions where a suitable sulfide is reacted with a nitrophenyl group. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like copper salts to enhance yield and purity.
General Synthetic Route
- Starting Materials : 3-nitrophenol, ethyl iodide, and a sulfide source (e.g., sodium sulfide).
- Reaction Conditions : The reaction is generally conducted in an organic solvent under reflux conditions.
- Purification : The product is purified using column chromatography.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown its effectiveness against:
-
Bacteria :
- Escherichia coli
- Bacillus subtilis
-
Fungi :
- Candida albicans
- Aspergillus niger
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent activity, comparable to standard antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| B. subtilis | 25 |
| C. albicans | 30 |
| A. niger | 40 |
The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of the nitro group is crucial for its activity, as it can participate in redox reactions leading to the generation of reactive oxygen species (ROS), which are detrimental to microbial cells.
Case Study 1: Antimicrobial Efficacy
In a study published by Kumar et al., this compound was tested against clinical isolates of E. coli and B. subtilis. The results indicated that the compound not only inhibited growth but also caused morphological changes in bacterial cells, suggesting membrane disruption as a primary mode of action .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications on the phenyl ring significantly affect the antimicrobial potency of sulfane derivatives. Substituents such as halogens or alkoxy groups enhance activity by increasing lipophilicity, which aids in membrane penetration .
Case Study 3: Antifungal Activity
Research conducted by Zhao et al. evaluated the antifungal properties of this compound against various pathogenic fungi. The study found that the compound exhibited superior activity against Candida albicans, with an EC50 value indicating effective fungal inhibition at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
